molecular formula C10H10O3 B2848217 Methyl 2,3-dihydrobenzofuran-6-carboxylate CAS No. 1083168-68-6

Methyl 2,3-dihydrobenzofuran-6-carboxylate

Cat. No. B2848217
M. Wt: 178.187
InChI Key: OVZHUVTYFSNMMA-UHFFFAOYSA-N
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Description

“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a chemical compound with the CAS Number: 1083168-68-6 . It has a molecular weight of 178.19 . The IUPAC name for this compound is methyl 2,3-dihydrobenzofuran-6-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 2,3-dihydrobenzofuran-6-carboxylate” is 1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2,3-dihydrobenzofuran-6-carboxylate” is a solid at room temperature .

Scientific Research Applications

Synthesis Processes

  • Methyl 2,3-dihydrobenzofuran-6-carboxylate is utilized in the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues. A novel electrochemical aryl radical generation and 5-exo cyclization followed by a carboxylation sequence of 2-allyloxybromobenzenes using methyl 4-tert-butylbenzoate as an electron-transfer mediator is employed in this process (Senboku, Michinishi, & Hara, 2011).

Chiral Synthesis

  • Optical isomers of methyl 6, 7-dichloro-2, 3-dihydrobenzo[b]furan-2-carboxylate have been prepared through both optical resolution and chiral synthesis. The resolution of the carboxylic acid is achieved efficiently via the l-and d-menthyl esters, directly converting to enantiomers of the compound (Yodo, Matsushita, Ohsugi, & Harada, 1988).

Antimicrobial Activity

  • Dihydrobenzofurans containing carbomethoxy-ethenyl at the 2-position and phenyl and hydroxyl at the 3-position, synthesized by photochemical methods, have been screened for antibacterial activity. These compounds demonstrated moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

Potential Antitumor Agents

  • A series of dihydrobenzofuran lignans and related compounds, obtained through biomimetic oxidative dimerization of various acid methyl esters, followed by derivatization reactions, were evaluated for anticancer activity. These compounds showed promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).

Antiangiogenic Activity

  • Synthetic dihydrobenzofuran lignans, derived from biomimetic oxidative dimerization of caffeic or ferulic acid methyl ester, were tested for antiangiogenic activity. One particular compound showed pronounced antiangiogenic activity, especially its 2R,3R-enantiomer (Apers et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZHUVTYFSNMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dihydrobenzofuran-6-carboxylate

CAS RN

1083168-68-6
Record name methyl 2,3-dihydro-1-benzofuran-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl benzofuran-6-carboxylate (17.8 g, 100 mmol) and 10% Pd/C (10.5 g) in MeOH was stirred under hydrogen atmosphere at 50 psi for 2 h. The catalyst was removed by filtration. The solvent was removed under reduced pressure to afford the desired methyl 2,3-dihydrobenzofuran-6-carboxylate (17.8 g, 98.5% yield). 1H NMR (400 MHz, CDCl3) δ: 7.57 (d, J=7.6, 1H), 7.40 (s, 1H), 7.23 (d, J=7.6, 1H), 4.61 (t, J=8.8, 2H), 3.89 (s, 3H), 3.25 (t, J=8.8, 2H).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10.5 g
Type
catalyst
Reaction Step One

Citations

For This Compound
3
Citations
AR Silva, EC Polo, NC Martins… - Advanced Synthesis & …, 2018 - Wiley Online Library
This work discloses the first examples of an effective enantioselective oxy‐Heck–Matsuda reaction using a variety of styrenic olefins to generate chiral dihydrobenzofurans. The reaction …
Number of citations: 46 onlinelibrary.wiley.com
W Wang, S Gao, Z Ding, W Zhu, S Xing, S Zhao… - Journal of Fluorine …, 2022 - Elsevier
Difunctionalization of alkenes represent a convenient way to complex molecular structure. Herein, visible light-induced intramolecular carbodi(tri)fluoromethylthiolation of alkenes was …
Number of citations: 3 www.sciencedirect.com
T Yao, J Hui, T Liu, T Li - The Journal of Organic Chemistry, 2021 - ACS Publications
A palladium-catalyzed multicomponent reaction involving olefin-tethered aryl iodides, arynes, and electrophilic alkenes has been developed for straightforward synthesis of o-alkylated …
Number of citations: 2 pubs.acs.org

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